3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Carbonic Anhydrase Inhibitory Activities
A series of polymethoxylated-pyrazoline benzene sulfonamides, including derivatives similar in structure to the queried compound, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds exhibited significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential for further medicinal applications (Kucukoglu et al., 2016).
Antimicrobial and Antioxidant Activities
New sulfonamides have been synthesized with diverse benzene sulfonyl chlorides, showing significant antimicrobial and antioxidant activities. These studies highlight the compound's potential in combating microbial infections and oxidative stress (Badgujar et al., 2017).
Molecular Studies and Applications
Molecular Docking and Antibacterial Activity
Novel sulfonamides bearing a 3,4-dimethoxyphenyl moiety have been evaluated for their antibacterial activity and docking studies. These compounds have shown promising results against various bacterial strains, demonstrating their potential as antibacterial agents (Ghorab et al., 2017).
Nonlinear Optical Studies
Sulfadiazine-Ortho-Vanillin Schiff base, a compound structurally related to the queried molecule, was synthesized and characterized, displaying nonlinear optical properties. This suggests potential applications in the development of nonlinear optical materials (Shahid et al., 2018).
Environmental and Chemical Sensing Applications
Selective Discrimination of Thiophenols
A fluorescent probe based on a similar sulfonamide structure has been developed for the selective discrimination of thiophenols over aliphatic thiols. This application is crucial in chemical, biological, and environmental sciences, offering a tool for detecting toxic benzenethiols (Wang et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6S2/c1-14(7-8-22(16,17)10-14)15(2)23(18,19)11-5-6-12(20-3)13(9-11)21-4/h5-6,9H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPRORWEANGYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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